molecular formula C17H13N3O5 B2630622 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1209236-08-7

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2630622
CAS No.: 1209236-08-7
M. Wt: 339.307
InChI Key: BPRAWNGFCWISEC-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of structural motifsThe presence of the benzo[d][1,3]dioxole and isoxazole moieties contributes to its biological activity and makes it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and isoxazole rings, followed by their coupling with the pyridine carboxamide moiety. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of structural motifs, which contribute to its distinct biological activity. The presence of both the isoxazole and pyridine carboxamide moieties sets it apart from other similar compounds, providing a unique mechanism of action and potential therapeutic benefits .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16-12(2-1-5-18-16)17(22)19-8-11-7-14(25-20-11)10-3-4-13-15(6-10)24-9-23-13/h1-7H,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRAWNGFCWISEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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